6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride
Overview
Description
6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride is a chemical compound that belongs to the class of dihydropyrimidinones. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an aminomethyl group attached to a dihydropyrimidinone core, which is further stabilized by the hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of an aldehyde with a urea derivative in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The dihydropyrimidinone core may also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6-(aminomethyl)-1,4-dihydropyrimidin-4-one: The base form without the hydrochloride salt.
6-(aminomethyl)-1,4-dihydropyrimidin-4-thione: A sulfur analog with different chemical properties.
6-(aminomethyl)-1,4-dihydropyrimidin-4-ol: An oxygen analog with distinct reactivity.
Uniqueness
6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride is unique due to its specific combination of functional groups and the stabilization provided by the hydrochloride salt. This makes it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-(aminomethyl)-1H-pyrimidin-6-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c6-2-4-1-5(9)8-3-7-4;/h1,3H,2,6H2,(H,7,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZFTDBAUPUJGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2303566-01-8 | |
Record name | 6-(aminomethyl)-1,4-dihydropyrimidin-4-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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